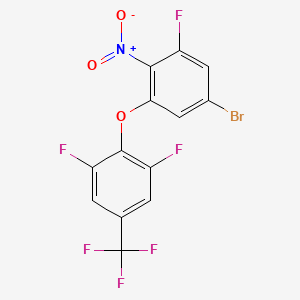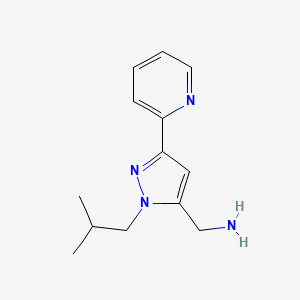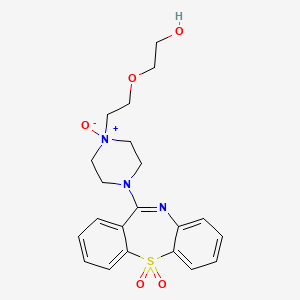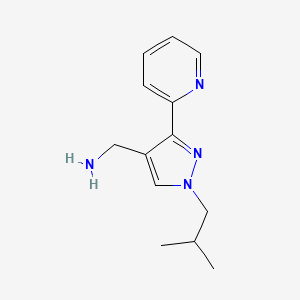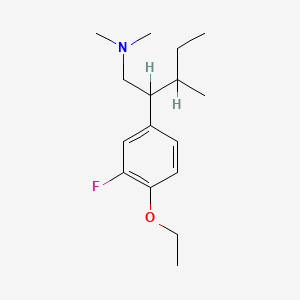
beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine: is an organic compound characterized by its complex structure, which includes a tertiary amine, an aromatic ether, and a fluorinated phenethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine typically involves multiple steps, including the formation of the phenethylamine core, introduction of the ethoxy group, and subsequent fluorination. Common synthetic routes may involve:
Formation of the Phenethylamine Core: This can be achieved through reductive amination of a suitable precursor.
Introduction of the Ethoxy Group: This step may involve etherification reactions using ethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and aromatic sites.
Reduction: Reduction reactions can target the aromatic ring or the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the ethoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the development of more complex molecules.
Biology:
- Potential applications in studying receptor-ligand interactions due to its structural similarity to biologically active amines.
Medicine:
- Investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of signaling pathways. The presence of the fluorine atom can enhance binding affinity and selectivity, making it a valuable tool in drug discovery.
Comparaison Avec Des Composés Similaires
Beta-sec-Butyl-N,N-dimethyl-4-ethoxyphenethylamine: Lacks the fluorine atom, resulting in different chemical properties.
Beta-sec-Butyl-N,N-dimethyl-4-fluorophenethylamine: Lacks the ethoxy group, affecting its reactivity and applications.
Uniqueness: Beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the ethoxy and fluorine groups enhances its versatility in various applications.
Propriétés
Numéro CAS |
27779-21-1 |
|---|---|
Formule moléculaire |
C16H26FNO |
Poids moléculaire |
267.38 g/mol |
Nom IUPAC |
2-(4-ethoxy-3-fluorophenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C16H26FNO/c1-6-12(3)14(11-18(4)5)13-8-9-16(19-7-2)15(17)10-13/h8-10,12,14H,6-7,11H2,1-5H3 |
Clé InChI |
ITYOSSYGTWUQNH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CN(C)C)C1=CC(=C(C=C1)OCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


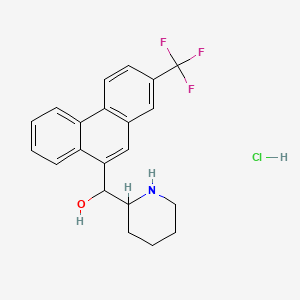
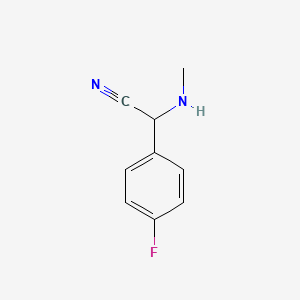
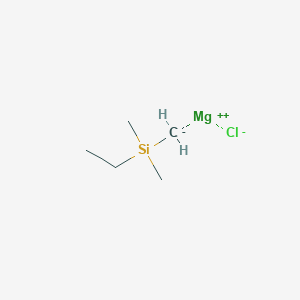
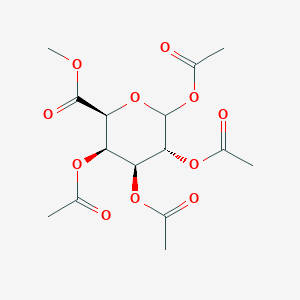
![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)
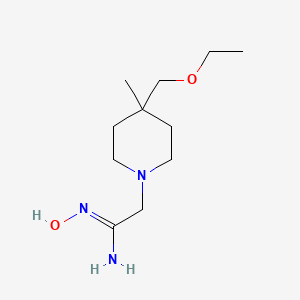

![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
